molecular formula C7H8FNO B6296691 3-Fluoro-4-(methoxymethyl)pyridine CAS No. 2379321-74-9

3-Fluoro-4-(methoxymethyl)pyridine

Cat. No.: B6296691
CAS No.: 2379321-74-9
M. Wt: 141.14 g/mol
InChI Key: LIXJRADWLWYWOU-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methoxymethyl)pyridine is an organic compound with the molecular formula C7H8FNO It is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the third position and a methoxymethyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(methoxymethyl)pyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide. This intermediate can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(methoxymethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Fluoro-4-(methoxymethyl)pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methoxymethyl)pyridine depends on its specific application. In general, the presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it more reactive in certain chemical reactions. The methoxymethyl group can also influence the compound’s solubility and reactivity. The molecular targets and pathways involved vary based on the specific context in which the compound is used .

Comparison with Similar Compounds

    3-Fluoropyridine: Lacks the methoxymethyl group, making it less versatile in certain applications.

    4-Methoxymethylpyridine: Does not contain the fluorine atom, resulting in different chemical properties.

    3-Bromo-4-(methoxymethyl)pyridine: Contains a bromine atom instead of fluorine, leading to different reactivity.

Uniqueness: 3-Fluoro-4-(methoxymethyl)pyridine is unique due to the combination of the fluorine atom and the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

3-fluoro-4-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-5-6-2-3-9-4-7(6)8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXJRADWLWYWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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